molecular formula C13H16F2N2O2 B14016809 (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14016809
M. Wt: 270.27 g/mol
InChI Key: OQGMPICRZKBHLA-UHFFFAOYSA-N
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Description

(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones. It features a difluoromethoxyphenyl group and a methylpiperazine moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoro-2-methoxybenzaldehyde and 4-methylpiperazine.

    Condensation Reaction: The aldehyde group of 3,4-difluoro-2-methoxybenzaldehyde reacts with the amine group of 4-methylpiperazine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the final ketone product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate and yield.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.

    Pathways: The compound can affect signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

    (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanol: A reduced form of the compound with an alcohol group.

    (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)carboxylic acid: An oxidized form with a carboxylic acid group.

    (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)amine: A derivative with an amine group.

Uniqueness: (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxyphenyl group and methylpiperazine moiety make it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

(3,4-difluoro-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H16F2N2O2/c1-16-5-7-17(8-6-16)13(18)9-3-4-10(14)11(15)12(9)19-2/h3-4H,5-8H2,1-2H3

InChI Key

OQGMPICRZKBHLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)F)OC

Origin of Product

United States

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